![molecular formula C8H7Cl2NO2 B1274428 2-amino-2-(2,6-dichlorophenyl)acetic Acid CAS No. 42057-30-7](/img/structure/B1274428.png)
2-amino-2-(2,6-dichlorophenyl)acetic Acid
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Overview
Description
2-Amino-2-(2,6-dichlorophenyl)acetic acid is a compound that has been studied for its potential anti-inflammatory and immunosuppressive properties. The interest in this compound and its derivatives stems from their pharmacological potential, as indicated by the research on similar compounds such as 2-amino-4-p-chlorophenylthiazole-5-acetic acid derivatives and 2-((2,6-dichlorophenyl)amino)benzoic acid . These studies have revealed that some derivatives exhibit significant anti-inflammatory and analgesic activities, which could be beneficial in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of derivatives related to this compound has been explored in several studies. For instance, derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have been synthesized and their structures confirmed by spectral analysis and elemental analysis . Additionally, organotin compounds of 2-(2,6-dichlorophenyl)aminophenyl-acetic acid anion have been characterized using infrared, multinuclear NMR, mass, and Mössbauer spectral techniques . These studies contribute to the understanding of the synthesis and structural characterization of compounds related to this compound.
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been analyzed using various spectroscopic techniques. For example, the organotin derivatives of 2-(2,6-dichlorophenyl)aminophenyl-acetic acid anion were studied to determine their geometry in both solid-state and solution . Furthermore, the crystal and molecular structure of a derivative of (diphenylmethylene-amino) acetic acid was determined by X-ray structure determination, revealing significant non-planarity in the molecule . These analyses are crucial for understanding the structural aspects that may influence the biological activity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to this compound has been investigated, revealing unexpected details about their chemical properties . For instance, derivatives of (diphenylmethylene-amino) acetic acid have been shown to react with carbon disulfide and phenyl isothiocyanate to form various ketene dithioacetals and acetals . Additionally, the synthesis of 2-arylbenzothiazoles has been achieved through acetic acid–promoted condensation reactions under microwave irradiation . These studies provide insight into the chemical behavior of these compounds, which is essential for the development of new chemical entities with desired pharmacological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are important for their potential application as pharmaceuticals. The organotin derivatives of 2-(2,6-dichlorophenyl)aminophenyl-acetic acid anion were not only structurally characterized but also assessed for their antibacterial and antifungal activities, indicating their biological significance . The study of polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid also contributes to the understanding of the physical properties of these compounds, which can affect their stability, solubility, and bioavailability .
Scientific Research Applications
1. Synthesis of Organotin Compounds
2-Amino-2-(2,6-dichlorophenyl)acetic acid has been utilized in the synthesis of new organotin compounds. These compounds, characterized using spectroscopic techniques, have shown promising antibacterial and antifungal activities, highlighting their potential in biological applications (Bhatti, Ali, Masood, Mazhar, & Qureshi, 2000).
2. Antimicrobial Activity Studies
The acid has been involved in the preparation of compounds like 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones. These compounds, derived from this compound, have been evaluated for their antimicrobial activities, showing significant effectiveness against various microbes (Patel & Shaikh, 2011).
3. Conformational Studies in Crystal Engineering
In crystal engineering, this compound has been studied for its conformational properties. Research has focused on understanding the structural behavior of this compound derivatives in different molecular co-crystals, which is crucial for designing advanced materials (Lynch, Barfield, Frost, Antrobus, & Simmons, 2003).
4. Investigation in Agricultural Soils
Diclofenac, derived from this compound, has been studied for its biodegradability in agricultural soils. This research is vital for understanding the environmental impact of such compounds when introduced into ecosystems (Al-Rajab, Sabourin, Lapen, & Topp, 2010).
Mechanism of Action
Target of Action
The primary target of 2-amino-2-(2,6-dichlorophenyl)acetic Acid is cyclooxygenase (COX) . COX is an enzyme responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .
Mode of Action
This compound acts as a non-steroidal anti-inflammatory drug (NSAID) . It inhibits the activity of COX, thereby blocking the conversion of arachidonic acid to prostaglandins . This inhibition results in reduced inflammation and pain signaling .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX, it prevents the synthesis of prostaglandins from arachidonic acid . Prostaglandins are key mediators of inflammation and pain, so their reduction leads to the compound’s anti-inflammatory and analgesic effects .
Pharmacokinetics
Its close analog, diclofenac, is known to have major metabolites such as 4´-hydroxydiclofenac and 5´-hydroxydiclofenac . It has been used as a substrate selective for CYP2C9 , suggesting that it may undergo metabolism in the liver.
Result of Action
The inhibition of prostaglandin synthesis by this compound results in reduced inflammation and pain . This makes it potentially useful for relieving mild to moderate pain in muscles, soft tissues, and joints .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the polymorphism of the compound seems to stem from the conformational flexibility of the molecule . Different intermolecular interactions contribute to the stability of its crystal form , which could potentially affect its solubility, bioavailability, and overall efficacy
properties
IUPAC Name |
2-amino-2-(2,6-dichlorophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAIBRZKLBUDQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C(=O)O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397801 |
Source
|
Record name | 2-amino-2-(2,6-dichlorophenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42057-30-7 |
Source
|
Record name | 2-amino-2-(2,6-dichlorophenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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